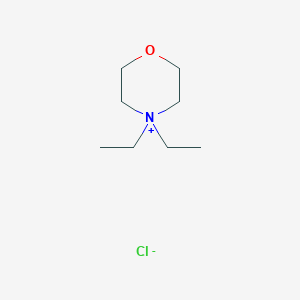

4,4-Diethylmorpholin-4-ium chloride

Description

4,4-Diethylmorpholin-4-ium chloride is a quaternary ammonium salt derived from morpholine, where two ethyl groups are bonded to the nitrogen atom, forming a cationic species paired with a chloride counterion. Quaternary morpholinium salts generally exhibit enhanced solubility in polar solvents and thermal stability compared to neutral morpholine derivatives, making them valuable in synthetic chemistry and materials science .

Properties

CAS No. |

7152-16-1 |

|---|---|

Molecular Formula |

C8H18NO.Cl C8H18ClNO |

Molecular Weight |

179.69 g/mol |

IUPAC Name |

4,4-diethylmorpholin-4-ium;chloride |

InChI |

InChI=1S/C8H18NO.ClH/c1-3-9(4-2)5-7-10-8-6-9;/h3-8H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

XYIKTDMZTANICE-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+]1(CCOCC1)CC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Diethylmorpholin-4-ium chloride typically involves the alkylation of morpholine. One common method is the reaction of morpholine with diethyl sulfate under controlled conditions to introduce the ethyl groups at the 4-position. The resulting product is then treated with hydrochloric acid to form the chloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4-Diethylmorpholin-4-ium chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound back to its parent morpholine derivative.

Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Morpholine derivatives.

Substitution: Various substituted morpholine compounds depending on the nucleophile used.

Scientific Research Applications

4,4-Diethylmorpholin-4-ium chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-Diethylmorpholin-4-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific kinases involved in cell cycle regulation and cytokinesis. It may also modulate lysosomal pH by facilitating the transmembrane transport of anions across cellular membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares key structural features, molecular properties, and applications of 4,4-Diethylmorpholin-4-ium chloride with related morpholine derivatives:

*Calculated based on stoichiometry; exact data unavailable in provided evidence.

Key Comparative Insights

Substituent Effects :

- The diethyl groups in this compound increase lipophilicity compared to DMTMM’s polar triazine-methoxy groups, which enhance its utility in aqueous-organic biphasic reactions .

- Neutral derivatives like 4-(4,6-Dichloropyrimidin-2-yl)morpholine lack ionic character, reducing solubility in polar solvents but enabling reactivity as nucleophilic intermediates in cross-coupling reactions .

- Thermal and Crystallographic Behavior: DMTMM and the oxazolidinone-containing morpholinium salt () exhibit well-defined crystal structures (R factor = 0.043 for the latter), suggesting strong supramolecular interactions (e.g., hydrogen bonding) that stabilize their solid-state assemblies . The diethyl analog may display similar ionic packing motifs but with reduced polarity due to alkyl substituents .

Synthetic Utility :

Research Findings and Data Gaps

- Ionic Liquids : Quaternary morpholinium salts like the diethyl variant are promising candidates for green solvents, though experimental data on their viscosity and conductivity are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.